1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine
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Overview
Description
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chlorine atom, a methyl group, and a morpholine ring attached to the pyridazine core.
Preparation Methods
The synthesis of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives followed by chlorination and subsequent introduction of the morpholine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine can be compared with other pyridazine derivatives, such as:
Pyridazine: The parent compound, which lacks the chlorine, methyl, and morpholine substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position, known for its anti-inflammatory properties.
Pyridopyridazine: A fused bicyclic system with additional nitrogen atoms, often studied for its anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13ClN4O |
---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-(1-chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine |
InChI |
InChI=1S/C12H13ClN4O/c1-8-10-7-14-11(17-2-4-18-5-3-17)6-9(10)12(13)16-15-8/h6-7H,2-5H2,1H3 |
InChI Key |
RFZZBNGKXUVFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC(=NC=C12)N3CCOCC3)Cl |
Origin of Product |
United States |
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